molecular formula C16H11N3O2 B1684164 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one CAS No. 899548-78-8

3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one

Cat. No. B1684164
CAS RN: 899548-78-8
M. Wt: 277.28 g/mol
InChI Key: AFTXOIIKGOXDOT-UHFFFAOYSA-N
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Description

The compound “3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one” is a derivative of imidazo[4,5-c]pyridine . Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions and have been found to effectively interact with many biological molecules .


Synthesis Analysis

The synthesis of similar compounds involves a reaction of 2-aryl vinamidinium salts with ethyl 3-oxo-3- (arylamino)propanoate derivatives . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Chemical Reactions Analysis

The chemical reactions involving imidazo[4,5-c]pyridine derivatives are diverse. For instance, some derivatives were synthesized as potential anticoagulant agents . The prothrombin time in canine blood showed that amino and hydroxymethyl derivatives therein possess obvious anticoagulant abilities .

Scientific Research Applications

Cancer Research

WL12 has been identified as a potent inhibitor of JMJD6, a protein that is highly expressed in many types of cancer and linked to tumor progression and metastasis . It has been shown to suppress multiple types of cancers both in vitro and in vivo . Specifically, it has been found to suppress cell proliferation, migration, and invasion in multiple types of cancer cells in a JMJD6-dependent manner .

Immunotherapy

WL12 has been used as a targeting molecule to guide PD-L1 blockade therapy in the clinic . It has shown great potential in serving as a PD-L1 inhibitor . In a study, WL12 was modified with HBED-CC to label 68 Ga in a modified procedure, and the biologic properties were evaluated in vitro and in vivo .

Diagnostic Imaging

WL12 has been used in Positron Emission Tomography (PET) imaging . It has been shown to be effective in diagnosing and differentiating pancreatic cancers in murine models . It has also been used in a first-in-human study to study the in vivo biodistribution, metabolism, radiation dosimetry, safety, and potential for quantifying programmed death ligand-1 (PD-L1) expression levels in advanced non-small cell lung cancer (NSCLC) patients .

Biomarker for Inflammation-Related Diseases

JMJD6, the target of WL12, has been identified as a potential biomarker for inflammation-related diseases . Elevated levels of serum anti-JMJD6 antibodies have been observed in patients with inflammation-related diseases such as ischemic stroke, acute myocardial infarction (AMI), diabetes mellitus (DM), and cancers .

Anticoagulant Activity

Some derivatives of the compound have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . These derivatives have shown potential anticoagulant abilities .

Optoelectronic Devices and Sensors

Imidazo[1,5-a]pyridine derivatives, a class of aromatic heterocycles to which WL12 belongs, have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Mechanism of Action

Target of Action

WL12, also known as “3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one” or “JMJD6 inhibitor WL12” or “3-(3H-Imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one” or “JMJD6-IN-1”, is a compound that specifically targets the Programmed Death Ligand 1 (PD-L1) . PD-L1 is an immune checkpoint protein that is over-expressed in several cancers and contributes to tumor immune suppression .

Mode of Action

WL12 interacts with PD-L1, binding to it with high affinity . This interaction can be visualized using positron emission tomography (PET) imaging, as WL12 can be radiolabeled with different radionuclides to generate radiotracers . The binding of WL12 to PD-L1 can interfere with the PD-1/PD-L1 protein-protein interaction .

Biochemical Pathways

The primary biochemical pathway affected by WL12 is the PD-1/PD-L1 interaction pathway . This pathway plays a crucial role in the immune response, particularly in the context of cancer, where it can contribute to immune evasion by tumor cells .

Pharmacokinetics

WL12 exhibits favorable pharmacokinetic properties. It has been observed to have rapid clearance and improved tissue penetration . The compound can be radiolabeled with different radionuclides, which allows for the non-invasive detection of the tumor PD-L1 expression levels . The pharmacokinetics of WL12 have been studied using PET imaging, demonstrating its potential for quantifying PD-L1 expression levels in advanced non-small cell lung cancer (NSCLC) patients .

Result of Action

The binding of WL12 to PD-L1 can interfere with the PD-1/PD-L1 interaction, potentially disrupting the immune evasion mechanisms of tumor cells . This can result in the restoration of T-cell activity . In addition, the ability of WL12 to be used as a radiotracer allows for the assessment of tumor PD-L1 expression , which can provide valuable information for the management of cancer treatment.

Action Environment

The action of WL12 can be influenced by various environmental factors. For instance, the expression level of PD-L1 in the tumor environment can impact the binding of WL12 . Furthermore, the use of WL12 as a radiotracer for PET imaging requires specific conditions, such as the presence of certain radionuclides .

Future Directions

Imidazo[4,5-c]pyridine derivatives have shown potential in various therapeutic areas, including as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs . They have also shown potential as inhibitors of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability to treat neuropathic pain . These findings suggest that “3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one” and similar compounds could have promising future applications in medicinal chemistry.

properties

IUPAC Name

3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTXOIIKGOXDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
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3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
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3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
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3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Reactant of Route 5
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3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Reactant of Route 6
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one

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